molecular formula C8H11ClIN B176675 3-Iodo-2,6-dimethylaniline hydrochloride CAS No. 135630-62-5

3-Iodo-2,6-dimethylaniline hydrochloride

Cat. No.: B176675
CAS No.: 135630-62-5
M. Wt: 283.54 g/mol
InChI Key: GHRVNADCRWDACZ-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an iodine atom at the third position and two methyl groups at the second and sixth positions on the benzene ring, with an aniline group attached. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination using molecular iodine in the presence of an oxidizing agent such as iodic acid or silver sulfate. The reaction is usually carried out in a solvent like diethyl ether, and the product is isolated through extraction and purification processes .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar iodination process, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,6-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Iodo-2,6-dimethylaniline hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs and therapeutic agents. It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry: The compound is used in the production of dyes, pigments, and other materials. It is also employed in the synthesis of catalysts and ligands for industrial processes .

Mechanism of Action

The mechanism of action of 3-Iodo-2,6-dimethylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The iodine atom and the aniline group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-iodo-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVNADCRWDACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466266
Record name 3-Iodo-2,6-dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135630-62-5
Record name 3-Iodo-2,6-dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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